molecular formula C11H13N3O3 B15300215 1-(3-Amino-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(3-Amino-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B15300215
M. Wt: 235.24 g/mol
InChI Key: DUMAYSYCCYGUEL-UHFFFAOYSA-N
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Description

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione is an organic compound with a complex structure that includes an amino group, a methoxy group, and a diazinane-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method starts with the nitration of 3-amino-4-methoxybenzaniline, followed by reduction to obtain the desired compound . The reaction conditions often involve the use of reducing agents such as hydrogen or zinc in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methoxyphenyl)ethanone: Shares similar functional groups but differs in the overall structure.

    3,4-Dimethoxyphenethylamine: Contains methoxy groups but lacks the diazinane-dione ring.

Uniqueness

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione is unique due to its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H13N3O3/c1-17-9-3-2-7(6-8(9)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5,12H2,1H3,(H,13,15,16)

InChI Key

DUMAYSYCCYGUEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)N

Origin of Product

United States

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